1-Boc-3-iodomethyl-3-methylazetidine
Overview
Description
1-Boc-3-iodomethyl-3-methylazetidine is a chemical compound with the molecular formula C10H18INO2 . It has an average mass of 311.16 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure would be best determined using techniques such as NMR or X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available data. It’s known that its molecular weight is 311.16 g/mol .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
1-Boc-3-iodomethyl-3-methylazetidine has been explored in various synthetic pathways and medicinal chemistry applications. For instance, it has been utilized in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a novel fluorinated heterocyclic amino acid, demonstrating its potential as a building block in medicinal chemistry (Van Hende et al., 2009). Additionally, it has been used in scalable syntheses of (S)-2-Methylazetidine, illustrating its versatility in producing bench-stable, crystalline materials (Dowling et al., 2016).
Continuous Flow Synthesis
Innovative methods such as continuous flow synthesis have been developed utilizing 1-Boc-3-iodoazetidine as a common synthetic precursor. This approach addresses sustainability concerns and allows for higher temperature processing than batch processing (Colella et al., 2021).
Asymmetric Synthesis
This compound also plays a role in asymmetric synthesis. Its derivatives, such as N-Boc-1,3-Oxazolidines, have been used as chiral auxiliaries in asymmetric synthesis, emphasizing the importance of the Boc group on the nitrogen of the heterocycle (Agami & Couty, 2004).
Exploration in Antidepressant Development
This compound derivatives have been explored for developing broad-spectrum antidepressants. These studies involve bioisosteric modification and aim to identify compounds with specific inhibitory activities against neurotransmitter reuptake (Han et al., 2014).
N-Boc Protection of Amines
This compound has been investigated for its role in the N-Boc protection of amines, a crucial step in various synthetic processes in organic chemistry (Varala et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)-3-methylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDBFYSWUNCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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